molecular formula C10H9F4N B15244708 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine

Cat. No.: B15244708
M. Wt: 219.18 g/mol
InChI Key: CUSMZXBZFQQRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine is a chemical compound with the molecular formula C10H9F4N and a molecular weight of 219.18 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine involves several steps. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with cyclopropylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability .

Comparison with Similar Compounds

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluoro, trifluoromethyl, and cyclopropane groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H9F4N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

CUSMZXBZFQQRDO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.